molecular formula C19H17N3O2 B15166524 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- CAS No. 645417-71-6

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-

Cat. No.: B15166524
CAS No.: 645417-71-6
M. Wt: 319.4 g/mol
InChI Key: PUASDWJGXHTBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the broader class of pyrazoloisoquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is usually carried out in acetonitrile solution under reflux conditions, yielding the target compound in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and fluorescence properties. Its ability to act as both an anti-inflammatory agent and a kinase inhibitor makes it a versatile compound for various research applications.

Properties

CAS No.

645417-71-6

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

5-(2,3-dimethoxyphenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C19H17N3O2/c1-11-16-18(22-21-11)13-8-5-4-7-12(13)17(20-16)14-9-6-10-15(23-2)19(14)24-3/h4-10H,1-3H3,(H,21,22)

InChI Key

PUASDWJGXHTBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.